3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride

Solubility Salt Form Selection In Vitro Assay Reproducibility

3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride (CAS 5243-94-7) is a synthetic isoxazole derivative featuring a p-chlorophenyl substituent at the 3-position and a 2-piperidinoethyl chain at the 5-position, protonated as a hydrochloride salt for enhanced solubility and crystallinity. This compound serves as a versatile intermediate or reference standard within medicinal chemistry programs, particularly those exploring piperidine-containing heterocycles as ligands for neurotransmitter receptors or sigma receptors.

Molecular Formula C16H20Cl2N2O
Molecular Weight 327.2 g/mol
CAS No. 5243-94-7
Cat. No. B13750428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride
CAS5243-94-7
Molecular FormulaC16H20Cl2N2O
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CCC2=CC(=NO2)C3=CC=C(C=C3)Cl.[Cl-]
InChIInChI=1S/C16H19ClN2O.ClH/c17-14-6-4-13(5-7-14)16-12-15(20-18-16)8-11-19-9-2-1-3-10-19;/h4-7,12H,1-3,8-11H2;1H
InChIKeyMTQYKNDRCDUTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride (CAS 5243-94-7): Procurement Baseline for a Specialized Isoxazole Scaffold


3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride (CAS 5243-94-7) is a synthetic isoxazole derivative featuring a p-chlorophenyl substituent at the 3-position and a 2-piperidinoethyl chain at the 5-position, protonated as a hydrochloride salt for enhanced solubility and crystallinity [1]. This compound serves as a versatile intermediate or reference standard within medicinal chemistry programs, particularly those exploring piperidine-containing heterocycles as ligands for neurotransmitter receptors or sigma receptors . Its well-defined salt form and moderate molecular weight (327.2 g/mol) make it a suitable candidate for reproducible in vitro assays and structure-activity relationship (SAR) studies requiring a stable, soluble isoxazole core with a basic amine handle [1].

Why Generic Isoxazole-Piperidine Substitution Is Ineffective for 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride


The combination of p-chlorophenyl, isoxazole, and piperidinoethyl pharmacophores creates a unique spatial and electronic profile critical for target engagement. Simple substitution with other isoxazole derivatives (e.g., lacking the p-chloro group or with a different basic amine linker) can drastically alter receptor subtype selectivity and binding kinetics, as demonstrated in dopamine D4 versus D2 selectivity studies with related analogs [1]. Furthermore, the hydrochloride salt form is essential for achieving consistent solubility and dissolution rates required for reproducible in vitro pharmacology; the free base or alternative salts often exhibit different physicochemical properties that can confound assay results and lead to inaccurate SAR interpretation [2].

Quantitative Differentiation Guide for 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride Against Closest Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Formation Compared to Free Base

3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole is provided as a hydrochloride salt, which is known to enhance aqueous solubility compared to its free base form. While direct solubility measurements for this specific compound are not publicly available, the general principle of hydrochloride salt formation improving solubility by 1-3 orders of magnitude over neutral amine bases is well-established [1]. For procurement, this salt form minimizes the need for DMSO or organic co-solvents in aqueous assay buffers, reducing solvent-induced assay artifacts.

Solubility Salt Form Selection In Vitro Assay Reproducibility

Defined Stoichiometry and Purity Facilitating Accurate Dosing

The hydrochloride salt of 3-(p-chlorophenyl)-5-(2-piperidinoethyl)isoxazole has a defined molecular weight of 327.2 g/mol, which is confirmed by suppliers and PubChem [1]. This contrasts with some analogs like perisoxal citrate (CAS 2139-25-5, MW 736.8 g/mol), where the variable citrate content can lead to uncertainty in exact stoichiometry. For procurement as a reference standard or intermediate, the precise molecular weight of the hydrochloride salt permits exact molar calculations for synthesis and assay preparation.

Analytical Chemistry Reference Standard Stoichiometry

Structural Distinction from D4-Selective Antagonists (L-741,742 Series)

3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride lacks the 4-methyl substitution on the isoxazole ring and the phenylethyl linker found in the prototypical D4 antagonist L-741,742 (Ki D4 = 3.5 nM). In L-741,742, the 4-methyl group is critical for D4 over D2 selectivity (Ki D2 >1700 nM, D3 = 770 nM) [1]. The absence of these features in the target compound suggests a distinct pharmacological profile, likely with reduced D4 affinity and potentially broader receptor interactions, making it a valuable tool for probing the role of isoxazole substituents in dopamine receptor recognition .

Dopamine Receptor Selectivity Structure-Activity Relationship

Potential Sigma Receptor Affinity from Piperidine Motif

Piperidine-containing isoxazoles, as a class, exhibit affinity for sigma receptors, which are implicated in pain modulation and neuroprotection . Although direct binding data for 3-(p-chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride are unavailable, the structural similarity to known sigma-1 receptor ligands (e.g., alkoxyisoxazoles with Ki < 1 nM [1]) suggests potential utility in sigma receptor research. The p-chlorophenyl group may further enhance lipophilicity and receptor binding compared to unsubstituted phenyl analogs.

Sigma Receptor Piperidine Pharmacophore Pain Modulation

Optimal Research and Industrial Application Scenarios for 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride


Probing Dopamine Receptor Subtype Selectivity in SAR Studies

Investigators studying dopamine D2/D3/D4 receptor pharmacology can use this compound as a distinct chemotype lacking the 4-methyl and phenylethyl linker of L-741,742. Comparative binding assays will elucidate the role of these substituents in driving D4 selectivity, aiding in the design of next-generation antipsychotics or addiction therapeutics [1].

Sigma-1 Receptor Ligand Development and Pain Research

Given the piperidine-isoxazole scaffold's documented affinity for sigma receptors, this hydrochloride salt can serve as a starting hit for medicinal chemistry optimization. The salt form ensures solubility for in vitro radioligand binding assays, and the p-chloro substituent offers a handle for halogen bonding interactions or further synthetic modification [1][2].

Use as a Reference Standard in Analytical Method Validation

The well-defined stoichiometry and high purity of the hydrochloride salt make it suitable as a reference standard for HPLC or LC-MS method development. It can be employed to quantify related impurities or degradation products in pharmaceutical formulations containing isoxazole-based APIs [1].

Synthetic Intermediate for Complex Heterocyclic Libraries

The primary amine can be alkylated, acylated, or used in reductive amination reactions to generate diverse compound libraries. The hydrochloride form provides a stable, easy-to-handle solid that can be weighed accurately for parallel synthesis, unlike hygroscopic free bases or oils [1].

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